Cas no 315676-98-3 (2-(6-chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one)

2-(6-Chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a fused pyridazine-phthalazine core structure. This molecule is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate or active pharmacophore. The presence of the chloropyridazine moiety enhances its reactivity, enabling further functionalization, while the methyl group contributes to stability and lipophilicity. Its unique scaffold may offer selective binding properties, making it valuable for developing enzyme inhibitors or receptor modulators. The compound's synthetic accessibility and structural diversity also support its utility in structure-activity relationship (SAR) studies. Suitable for controlled laboratory use, it requires handling under standard safety protocols due to its reactive functional groups.
2-(6-chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one structure
315676-98-3 structure
Product Name:2-(6-chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one
CAS No:315676-98-3
MF:C13H9ClN4O
MW:272.689760923386
CID:6010913
PubChem ID:6401120
Update Time:2025-06-15

2-(6-chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(6-chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one
    • SMR000385737
    • EN300-18218308
    • MLS001033896
    • SR-01000473975
    • CHEMBL1565794
    • HMS2710A23
    • 315676-98-3
    • SR-01000473975-1
    • Oprea1_162426
    • Z56831151
    • AKOS000424672
    • Inchi: 1S/C13H9ClN4O/c1-8-9-4-2-3-5-10(9)13(19)18(17-8)12-7-6-11(14)15-16-12/h2-7H,1H3
    • InChI Key: PLUZKUCQLRDOKK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)N1C(C2C=CC=CC=2C(C)=N1)=O

Computed Properties

  • Exact Mass: 272.0464886g/mol
  • Monoisotopic Mass: 272.0464886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 58.4Ų

2-(6-chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18218308-0.05g
2-(6-chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one
315676-98-3 90%
0.05g
$212.0 2023-09-19

Additional information on 2-(6-chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one

Comprehensive Overview of 2-(6-Chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one (CAS No. 315676-98-3)

2-(6-Chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one (CAS No. 315676-98-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a chloropyridazine moiety and a dihydrophthalazinone core, this compound exhibits promising biological activities. Researchers are increasingly exploring its potential as a key intermediate in the synthesis of novel therapeutics, particularly in the fields of kinase inhibition and central nervous system (CNS) drug development.

The growing interest in 2-(6-chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one aligns with current trends in precision medicine and targeted drug delivery. As the pharmaceutical industry shifts toward personalized treatment approaches, compounds like this are being investigated for their ability to interact with specific biological pathways. Recent studies suggest potential applications in modulating neurotransmitter receptors, making it relevant to contemporary research on neurodegenerative diseases and cognitive disorders.

From a chemical perspective, the presence of both chloropyridazine and methyl-dihydrophthalazinone groups in this compound creates unique electronic properties that influence its reactivity and binding affinity. This characteristic has made it a subject of interest in computational chemistry and molecular docking studies, particularly among researchers investigating structure-activity relationships (SAR) in drug design. The compound's CAS number 315676-98-3 serves as a crucial identifier in chemical databases and patent literature.

In the context of green chemistry initiatives, synthetic approaches to 2-(6-chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one have evolved to incorporate more sustainable methodologies. Recent publications highlight improved synthetic routes that reduce hazardous byproducts while maintaining high yields - a response to the pharmaceutical industry's growing emphasis on environmentally friendly synthesis. These advancements address common search queries regarding eco-friendly heterocyclic compound production and sustainable pharmaceutical intermediates.

The analytical characterization of CAS 315676-98-3 typically involves advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods are essential for verifying the compound's purity and structure, especially when used as a reference standard or building block in medicinal chemistry. Quality control aspects of such specialized compounds are frequently searched topics among pharmaceutical quality assurance professionals and research chemists.

Looking toward future applications, 2-(6-chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one shows potential in emerging areas like proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. Its structural features make it a candidate for developing bifunctional molecules in targeted protein degradation strategies - a hot topic in current drug discovery circles. This aligns with frequent search trends related to next-generation therapeutic modalities and innovative drug design approaches.

From a commercial perspective, the availability of 315676-98-3 through chemical suppliers has increased in recent years, reflecting growing demand from both academic and industrial research sectors. Procurement considerations often include questions about bulk synthesis scalability and custom modification services, indicating the compound's transition from a research curiosity to a practical synthetic tool. Proper storage conditions and stability data are also common concerns addressed in technical documentation.

In summary, 2-(6-chloropyridazin-3-yl)-4-methyl-1,2-dihydrophthalazin-1-one represents an intriguing case study in modern medicinal chemistry. Its dual functionality and structural complexity offer multiple avenues for exploration in both basic research and applied pharmaceutical development. As investigation continues into its precise mechanisms and potential therapeutic applications, this compound will likely remain a subject of active research and discussion in scientific literature and chemical innovation forums.

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